![molecular formula C10H10BrN3 B1482012 3-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2092803-23-9](/img/structure/B1482012.png)
3-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine
Overview
Description
The compound “3-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine” seems to be a complex organic compound. It likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with a bromomethyl group attached .
Synthesis Analysis
While specific synthesis methods for “3-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine” were not found, bromomethyl pyridine compounds are generally synthesized from pyridine compounds . For example, 4-(Bromomethyl)pyridine hydrobromide is known to react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .Molecular Structure Analysis
The molecular structure of “3-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine” would likely be complex due to the presence of the pyrazole and pyridine rings, as well as the bromomethyl group .Scientific Research Applications
Synthesis of Ether Ligands
Compounds like 3-(bromomethyl)pyridine hydrobromide are used as building blocks in the synthesis of ether ligands .
Preparation of Diamines
Substituted pyridines, such as 4-(bromomethyl)pyridine hydrobromide, react with diamines like ethanediamine and propanediamine to form corresponding diamines, which have various applications in organic synthesis .
Pharmaceutical Research
Pyrazole derivatives are known to possess a wide range of biological activities and are used in pharmaceutical research, particularly as kinase inhibitors .
Mechanism of Action
Target of Action
Bromomethyl groups in general are known to be highly reactive and can interact with a variety of biological targets .
Mode of Action
Bromomethyl groups are known to undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) reacts with the bromomethyl group, leading to the replacement of the bromine atom .
Biochemical Pathways
Compounds with bromomethyl groups can potentially affect a wide range of biochemical pathways due to their reactivity .
Pharmacokinetics
The bromomethyl group is known to be reactive, which could influence the compound’s bioavailability .
Result of Action
Bromomethyl groups are known to be reactive and can potentially interact with a variety of cellular components .
Action Environment
The action of 3-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine can be influenced by various environmental factors. For instance, the presence of other nucleophiles in the environment could potentially affect the reactivity of the bromomethyl group . Additionally, factors such as temperature and pH could also influence the stability and efficacy of the compound .
properties
IUPAC Name |
3-[4-(bromomethyl)-1-methylpyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14-7-9(5-11)10(13-14)8-3-2-4-12-6-8/h2-4,6-7H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUJIDSLDKKVSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CN=CC=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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